Montelukast

説明

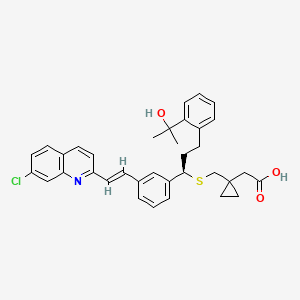

Structure

3D Structure

特性

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-TZIWLTJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151767-02-1 (sodium) | |

| Record name | Montelukast [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158966928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023334 | |

| Record name | Montelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Montelukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

mixes with water (>100 mg/ml, 25 C), MW 608.17, Hygroscopic, white to off-white powder. Freely sol in ethanol, methanol, water. Practically insol in acetonitrile /Monosodium salt/, 8.20e-06 g/L | |

| Record name | Montelukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00471 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MONTELUKAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Montelukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

158966-92-8 | |

| Record name | Montelukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158966-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Montelukast [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158966928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montelukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00471 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Montelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTELUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHM278SD3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONTELUKAST | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Montelukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Blockbuster Asthma Drug: An In-depth Technical Guide to the Discovery and Synthesis of Montelukast Sodium

Introduction

Montelukast sodium, marketed under the trade name Singulair®, stands as a landmark achievement in the targeted treatment of asthma and allergic rhinitis. Developed by Merck Frosst in the 1990s, its discovery and development process is a compelling case study in modern drug discovery. This technical guide provides an in-depth exploration of the scientific journey behind this compound sodium, from its rational design as a potent and selective leukotriene D4 (LTD4) receptor antagonist to the intricacies of its chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemistry, experimental protocols, and underlying pharmacology that have established this compound as a cornerstone of respiratory therapy.

The Discovery of this compound: Targeting the Leukotriene Pathway

The development of this compound was rooted in a deep understanding of the pathophysiology of asthma, a chronic inflammatory disease of the airways. A key focus of research was the role of cysteinyl leukotrienes (CysLTs) – LTC4, LTD4, and LTE4 – potent inflammatory mediators released from mast cells and eosinophils. These molecules are products of arachidonic acid metabolism and are central to the inflammatory cascade in asthma.[1][2]

When CysLTs bind to their type 1 receptor (CysLT1R) on airway smooth muscle cells and other inflammatory cells, they trigger a cascade of events leading to the hallmark symptoms of asthma: bronchoconstriction, increased mucus production, and airway edema.[2][3] this compound was rationally designed as a selective and competitive antagonist of the CysLT1 receptor, aiming to block the downstream effects of these inflammatory mediators.[2][4] By inhibiting the binding of LTD4 to its receptor, this compound effectively mitigates the inflammatory response, leading to both bronchodilatory and anti-inflammatory effects.[2]

The following diagram illustrates the leukotriene signaling pathway and the mechanism of action of this compound.

The Synthesis of this compound Sodium: A Convergent Approach

The chemical synthesis of this compound sodium is a complex undertaking that has been the subject of extensive research and development to devise efficient, scalable, and stereoselective routes. The core structure of this compound is assembled through a convergent synthesis, which involves the preparation of two key building blocks that are later coupled together.

The general synthetic strategy involves:

-

Synthesis of the Chiral Diol Intermediate: This fragment contains the quinoline and substituted phenyl rings linked by a propyl chain with a chiral hydroxyl group.

-

Synthesis of the Thiol Side-Chain: This component is 1-(mercaptomethyl)cyclopropaneacetic acid.

-

Coupling and Final Conversion: The two intermediates are coupled, followed by the conversion of the resulting acid to its sodium salt.

The following diagram provides a high-level overview of the synthetic workflow for this compound sodium.

Quantitative Data on this compound Synthesis

The efficiency of various synthetic routes for this compound and its key intermediates has been a primary focus of process chemistry. The following tables summarize key quantitative data from different reported methodologies.

Table 1: Yields of Key Intermediates

| Intermediate | Synthetic Step | Reagents/Catalysts | Yield (%) | Reference |

| Chiral Diol Intermediate | Asymmetric Hydrogenation | ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2 | 78-86 | [5] |

| Nitrile Derivative (precursor to thiol) | Chiral Reduction of Keto Ester | (−)-DIP-Cl | Not specified | [6] |

| This compound DCHA Salt | Coupling and Salt Formation | Dicyclohexylamine | Not specified | |

| This compound Sodium | Final Salt Formation | Sodium Hydroxide | 96 | [6] |

Table 2: Purity and Enantioselectivity

| Compound | Parameter | Value | Method | Reference |

| Chiral Diol Intermediate | Enantiomeric Excess (ee) | 99.6-99.8% | Recrystallization | [5] |

| Chiral Diol Intermediate | Purity | 99.4-99.6% | HPLC | [5] |

| This compound Sodium | Purity | >99.5% | Recrystallization of TBA salt | |

| This compound Sodium | Chiral Purity | 99.83% | HPLC |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound sodium, based on published literature.

Synthesis of a Key Chiral Diol Intermediate via Asymmetric Hydrogenation

This protocol describes the synthesis of a chiral diol, a crucial precursor to this compound, utilizing a highly enantioselective asymmetric hydrogenation step.[5]

1. Preparation of the Ketone Precursor:

-

A tandem Mizoroki-Heck reaction and double-bond isomerization between a known allyl alcohol intermediate and 2-(2-halophenyl)propan-2-ol is performed to yield the 3-(2-(2-hydroxypropan-2-yl)phenyl)-1-phenylpropan-1-one moiety.

2. Asymmetric Hydrogenation:

-

Catalyst: ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2 is used as the catalyst for the asymmetric hydrogenation.

-

Reaction Conditions: The hydrogenation is carried out on a multigram scale with a molar substrate-to-catalyst loading of 5000:1.

-

Procedure:

-

The ketone precursor is dissolved in a suitable solvent (e.g., methanol).

-

The ruthenium catalyst is added to the solution under an inert atmosphere.

-

The reaction mixture is subjected to hydrogen pressure at a controlled temperature until the reaction is complete.

-

-

Work-up and Purification:

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between toluene and aqueous sodium carbonate to remove inorganic salts.

-

The crude product is recrystallized from isopropanol-heptane or toluene-heptane.

-

-

Results: This process affords the desired chiral diol with an enantiomeric excess of 99.6-99.8% and a purity of 99.4-99.6% in a 78-86% yield.[5]

Synthesis of this compound via Heck Coupling and Final Salt Formation

This protocol outlines a practical synthesis of this compound sodium involving a Heck coupling reaction.[6]

1. Heck Coupling:

-

Reactants: A nitrile derivative and a vinylquinoline framework are used as the coupling partners.

-

Catalyst and Base: The reaction is catalyzed by palladium(II) acetate and triphenylphosphine in the presence of triethylamine as a base.

-

Procedure:

-

The reactants, catalyst, and base are dissolved in DMF.

-

The reaction mixture is heated to 110 °C for 6-8 hours.

-

-

Work-up: A conventional work-up procedure is followed to isolate the crude coupled product.

-

Yield: The crude yield of this step is reported to be 58%.[6]

2. Hydrolysis:

-

The nitrile group of the coupled product is hydrolyzed using caustic lye at an elevated temperature.

-

Yield: This step yields this compound acid with a 65% yield.[6]

3. Formation of this compound Sodium:

-

Procedure:

-

This compound acid (1.0 g, 0.0017 mol) is suspended in methanol (10 mL).

-

Sodium hydroxide (0.067 g, 0.00167 mol) is added, and the mixture is stirred at 25 °C for 1 hour to obtain a clear solution.

-

The solution is treated with activated charcoal and then distilled under reduced pressure at 55 °C.

-

-

Yield and Purity: This final step affords this compound sodium as a white solid in 96.0% yield. Elemental analysis confirms the purity of the final product.[6]

The journey of this compound sodium from a theoretical concept to a widely used therapeutic agent is a testament to the power of rational drug design and innovative process chemistry. Its discovery provided a novel, targeted approach to asthma management by specifically inhibiting the pro-inflammatory leukotriene pathway. The evolution of its synthesis showcases the continuous drive for efficiency, scalability, and stereoselectivity in pharmaceutical manufacturing. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field, highlighting the key chemical transformations and analytical considerations that underpin the production of this important medication. The ongoing research into novel synthetic routes and a deeper understanding of its mechanism of action will undoubtedly continue to refine the therapeutic landscape for respiratory diseases.

References

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics of Montelukast in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of montelukast, a selective cysteinyl leukotriene receptor antagonist, in various animal models. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development efforts.

Introduction

This compound is a widely prescribed medication for the management of asthma and allergic rhinitis.[1] Its mechanism of action involves the specific and potent antagonism of the cysteinyl leukotriene CysLT1 receptor, thereby inhibiting the inflammatory cascade mediated by leukotrienes.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species is crucial for the interpretation of pharmacology and toxicology studies and for the prediction of its pharmacokinetic behavior in humans.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several animal species, primarily rats, mice, and dogs. The following tables summarize the key pharmacokinetic parameters following oral (PO) and intravenous (IV) administration.

Table 1: Oral Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC₀-∞ (µg·min/mL) | Bioavailability (%) | Half-life (min) |

| Rat | 5 | 1.1 ± 0.2 | 60 | 240 ± 40 | 64 | 80.2 ± 12.8 |

| Rat | 25 | 4.5 ± 0.8 | 120 | 1200 ± 200 | - | 176 ± 122 |

| Mouse | 10 | 1.5 ± 0.3 | 30 | 300 ± 50 | - | - |

| Dog | 0.5 (fed) | 2.80 | 240 | - | - | 460.8 |

| Dog | 0.5 (fasted) | 1.98 | 240 | - | - | 486 |

Data compiled from multiple sources.[1][3][4]

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC₀-∞ (µg·min/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (min) |

| Rat | 2 | - | 150 ± 20 | 13.3 ± 1.8 | 1.2 ± 0.2 | 60 ± 8 |

| Mouse | 2 | - | 120 ± 15 | 16.7 ± 2.1 | 1.5 ± 0.2 | 55 ± 7 |

| Monkey | 2 | - | 200 ± 30 | 10.0 ± 1.5 | 1.0 ± 0.1 | 70 ± 10 |

Data compiled from a pharmacology review.[3]

Absorption

Following oral administration, this compound is rapidly absorbed.[5] In rats, peak plasma concentrations are typically reached within 1-2 hours.[3] The oral bioavailability of this compound is approximately 64% in rats.[5][6] Studies in dogs have shown that the presence of food does not significantly alter the overall exposure but can affect the rate of absorption.

Distribution

This compound is highly bound to plasma proteins, with binding exceeding 99% in preclinical species and humans.[5] This extensive protein binding limits the unbound fraction of the drug available for distribution and pharmacological activity. The volume of distribution suggests that this compound distributes into tissues.

Metabolism

The liver is the primary site of this compound metabolism.[5] In vitro studies using human and rat liver microsomes have identified the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems as the main pathways for its biotransformation.[7][8][9]

Key metabolic pathways include:

-

Oxidation: Primarily mediated by CYP3A4, CYP2C8, and CYP2C9.[5][8] This results in the formation of hydroxylated metabolites and a sulfoxide metabolite.[10][11]

-

Glucuronidation: this compound can undergo direct glucuronidation to form an acyl-glucuronide, a reaction catalyzed by UGT1A3.[7]

The major metabolites identified in bile include an acyl-glucuronide (M1), a sulfoxide (M2), and hydroxylated metabolites (M5a, M5b, M6a, M6b).[10] Further oxidation of a hydroxymethyl metabolite leads to the formation of a major dicarboxylic acid metabolite (M4).[10]

Excretion

The primary route of elimination for this compound and its metabolites is through biliary excretion into the feces.[12][13] Following oral administration of radiolabeled this compound, approximately 86% of the dose is recovered in the feces, with less than 0.2% found in the urine.[10][12] This indicates that renal clearance plays a negligible role in the elimination of this compound.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical pharmacokinetic studies of this compound.

Animal Models

Studies are typically conducted in male and female rodents (rats, mice) and non-rodent species (dogs, monkeys).[3][14] Animals are acclimated to laboratory conditions before the study. For oral administration studies, animals are often fasted overnight to minimize variability in drug absorption.[3]

Drug Administration

-

Oral Gavage: A specific dose of this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered directly into the stomach using a gavage needle.[14] The volume administered is typically based on the animal's body weight.

-

Intravenous Administration: this compound is administered via a suitable vein (e.g., tail vein in rodents) as a bolus injection or infusion.[3]

Sample Collection

Blood samples are collected at predetermined time points after drug administration.[15] Plasma is separated by centrifugation and stored frozen until analysis. For excretion studies, urine and feces are collected over a specified period.[10]

Bioanalytical Method

Plasma concentrations of this compound and its metabolites are typically quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[15]

In Vitro Metabolism Studies

-

Microsomal Stability Assay: The metabolic stability of this compound is assessed by incubating the compound with liver microsomes from different species in the presence of NADPH.[7][8] The disappearance of the parent compound over time is monitored to determine the rate of metabolism.

-

Enzyme Phenotyping: Recombinant human CYP and UGT enzymes are used to identify the specific isoforms responsible for the metabolism of this compound.[7]

Plasma Protein Binding

The extent of plasma protein binding is determined using techniques such as equilibrium dialysis or ultrafiltration.[16]

Visualizations

Leukotriene Signaling Pathway and this compound's Mechanism of Action

This compound exerts its therapeutic effect by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) at the CysLT1 receptor. This diagram illustrates the leukotriene biosynthesis pathway and the point of intervention by this compound.

Caption: Leukotriene signaling pathway and the antagonistic action of this compound.

Preclinical Pharmacokinetic Study Workflow

This diagram outlines the typical workflow for a preclinical pharmacokinetic study.

Caption: A typical workflow for a preclinical pharmacokinetic study.

This compound Metabolism Pathway

This diagram illustrates the primary metabolic pathways of this compound in the liver.

Caption: Primary metabolic pathways of this compound.

References

- 1. Improved Bioavailability of this compound through a Novel Oral Mucoadhesive Film in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Novel this compound sodium-loaded stable oral suspension bioequivalent to the commercial granules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Metabolism of this compound by Cytochrome P450s and UDP-Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatic microsomal metabolism of this compound, a potent leukotriene D4 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Hepatic microsomal metabolism of this compound, a potent leukotriene D4 receptor antagonist, in humans. | Semantic Scholar [semanticscholar.org]

- 10. Metabolic profiles of this compound sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Metabolism of this compound by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Leukotrienes vs. This compound—Activity, Metabolism, and Toxicity Hints for Repurposing [mdpi.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. dovepress.com [dovepress.com]

- 16. pubs.rsc.org [pubs.rsc.org]

Beyond CysLT1: An In-depth Technical Guide to the Off-Target Biology of Montelukast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast, marketed under the brand name Singulair®, is a widely prescribed oral medication primarily indicated for the management of asthma and allergic rhinitis.[1] Its therapeutic efficacy has long been attributed to its potent and selective antagonism of the type 1 cysteinyl leukotriene receptor (CysLT1R), a key player in the inflammatory cascade of these conditions. However, a growing body of evidence reveals that the pharmacological actions of this compound extend beyond this primary target, implicating a range of off-target interactions that may contribute to both its therapeutic profile and reported adverse effects. This technical guide provides a comprehensive overview of the known biological targets of this compound beyond the CysLT1 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to support further research and drug development efforts.

Off-Target Profile of this compound: Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with various biological targets other than the CysLT1 receptor. These interactions are concentration-dependent and may be of physiological relevance at therapeutic doses.

| Target | Assay Type | Species/Cell Line | Quantitative Value (IC₅₀/Kᵢ) | Reference(s) |

| G Protein-Coupled Receptors (GPCRs) | ||||

| GPR17 | [³⁵S]GTPγS binding assay | Human (1321N1 cells) | nM IC₅₀ (specific value not stated) | [2] |

| P2Y₁ Receptor | Inositol Phosphate Assay | Human (1321N1 cells) | IC₅₀: 0.122 ± 0.037 µM | [3] |

| P2Y₆ Receptor | Inositol Phosphate Assay | Human (1321N1 cells) | IC₅₀: 0.859 ± 0.053 µM | [3] |

| P2Y (UTP-sensitive) | Calcium Mobilization | Human (dU937 cells) | IC₅₀: 7.7 µM | [3] |

| P2Y (UDP-sensitive) | Calcium Mobilization | Human (dU937 cells) | IC₅₀: 4.5 µM | [3] |

| Enzymes | ||||

| 5-Lipoxygenase (5-LOX) | Enzymatic Activity Assay | Rat (RBL-1 cells) | IC₅₀: ~2.5 µM | [4][5] |

| 5-Lipoxygenase (5-LOX) | In vitro enzymatic assay | N/A | IC₅₀: 21.84 µM | [6] |

| Other Signaling Pathways | ||||

| CREB/PGC-1α Pathway | Western Blot/qPCR | Human (Beas-2b cells) | No EC₅₀ reported; significant increase in PGC-1α expression at 5, 10, and 20 µM | [7] |

| Wnt/β-catenin Pathway | Western Blot | Murine model | No IC₅₀ reported; prevents increases in phosphorylated GSK-3β and Wnt5a levels | |

| NLRP3 Inflammasome | Cytokine Release Assay | N/A | No IC₅₀ reported |

Signaling Pathways and Experimental Workflows

GPR17 Antagonism

This compound has been identified as an antagonist of GPR17, an orphan G protein-coupled receptor that is phylogenetically related to both P2Y and CysLT receptors.[2] GPR17 is expressed in various tissues, including the brain, heart, and kidneys, and is implicated in processes such as myelination and ischemic brain damage.[2] The antagonistic activity of this compound at GPR17 suggests a potential mechanism for some of its observed neurological effects.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The orphan receptor GPR17 identified as a new dual uracil nucleotides/cysteinyl-leukotrienes receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel inhibitory effect on 5-lipoxygenase activity by the anti-asthma drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

Montelukast Signaling Pathways in Respiratory and Neural Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular signaling pathways modulated by montelukast in both respiratory and neural cell types. It integrates quantitative data, experimental methodologies, and visual pathway diagrams to serve as a comprehensive resource for research and development.

Executive Summary

This compound is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2][3] Its primary mechanism of action in respiratory disorders involves the blockade of inflammatory pathways mediated by cysteinyl leukotrienes (cysLTs). Emerging research has revealed that this compound crosses the blood-brain barrier and exerts significant effects on neural cells, primarily by modulating neuroinflammation.[4][5] This guide delineates the distinct yet interconnected signaling cascades affected by this compound in these two critical biological systems, providing quantitative data on its activity and detailed protocols for relevant experimental models.

This compound in Respiratory Cells: The Canonical CysLT1R Antagonism Pathway

In the respiratory system, the inflammatory cascade initiated by allergens or other stimuli leads to the release of cysLTs (LTC₄, LTD₄, and LTE₄) from mast cells, eosinophils, and basophils.[2][6][7] These lipid mediators are pivotal in the pathophysiology of asthma, inducing bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting eosinophils.[1][2][3][7]

This compound exerts its therapeutic effects by acting as a competitive antagonist at the CysLT1 receptor, preventing cysLTs from binding and initiating the inflammatory cascade.[2][3][6] This action leads to bronchodilation and a reduction in the overall inflammatory response.[8]

Quantitative Data: Receptor Binding and Functional Antagonism

The efficacy of this compound is underscored by its high binding affinity and potent functional antagonism at the CysLT1 receptor.

| Parameter | Species/System | Value | Reference |

| Ki (Binding Affinity) | Guinea Pig Lung | 0.18 ± 0.03 nM | [6] |

| Sheep Lung | 4 nM | [9] | |

| U937 Cell Membranes | 0.52 ± 0.23 nM | [6] | |

| Guinea Pig Lung (in human plasma) | 0.19 ± 0.02 nM | [6] | |

| IC50 | HEK293 cells (human CysLT1R) | 4.9 nM | [10] |

| pA₂ (Functional Antagonism) | Guinea Pig Trachea (vs. LTD₄) | 9.3 | [6] |

Signaling Pathway Diagram: Respiratory Cells

The following diagram illustrates the primary mechanism of action of this compound in respiratory smooth muscle and inflammatory cells.

Caption: this compound competitively antagonizes the CysLT1 receptor in respiratory cells.

Secondary Anti-inflammatory Mechanisms

Beyond direct CysLT1R blockade, studies suggest this compound modulates other inflammatory pathways. In airway epithelial cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as GM-CSF, IL-6, and IL-8.[11] Furthermore, some research indicates that this compound can influence the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[12][13] However, a paradoxical effect has been noted where this compound treatment alone might increase the expression of epithelium-derived cytokines like IL-25, IL-33, and TSLP, suggesting a complex regulatory role.[13]

This compound in Neural Cells: A Neuroinflammatory Modulator

Evidence confirms that this compound can penetrate the central nervous system, where it engages with distinct signaling pathways to modulate neuroinflammation.[4][5] This has positioned it as a candidate for repurposing in neurodegenerative and neuroinflammatory disorders.

Key Molecular Targets in the CNS

In the brain, this compound's effects are not limited to CysLT1R. It also antagonizes the G protein-coupled receptor 17 (GPR17), another receptor for cysLTs expressed on microglia, neurons, and oligodendrocytes.[14] The dual antagonism of CysLT1R and GPR17 is thought to be central to its neuroprotective effects.

Signaling Pathway Diagram: Neural Cells

The following diagram outlines the proposed signaling pathways for this compound in the central nervous system, focusing on its anti-neuroinflammatory actions.

Caption: this compound inhibits CysLT1R/GPR17 on microglia, reducing neuroinflammation.

Effects on Microglia and Neuroinflammation

This compound has been demonstrated to reduce microglial activation, a hallmark of neuroinflammation.[15][16] In animal models of neuroinflammation, this compound treatment leads to a decrease in the soma size of microglia, indicative of a shift from an activated, pro-inflammatory state to a more quiescent, homeostatic one.[15] This is accompanied by a significant reduction in the expression and release of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[17][18] The underlying mechanism involves the suppression of the NF-κB and MAPK signaling pathways.[12][15]

Off-Target and Other CNS Effects

Recent studies have begun to explore mechanisms beyond cysLT receptor antagonism to explain this compound's full range of effects on the CNS, including reported neuropsychiatric adverse events. Research suggests potential off-target effects on various G-protein coupled receptors and neurotransmitter transporters.[11] One study identified the ADCY1-mediated cAMP signaling pathway as a key mediator of this compound's effects in human forebrain organoids, linking its exposure to neuronal maturation defects. This highlights the complexity of its action in the brain.

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key experiments cited in the study of this compound's signaling pathways.

In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma

This model is standard for inducing a Th2-mediated allergic airway inflammation, mimicking key features of human asthma.

Protocol:

-

Sensitization: Female BALB/c mice (6-8 weeks old) are sensitized via intraperitoneal (i.p.) injection on days 0 and 14. Each injection consists of 50 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile phosphate-buffered saline (PBS).[19] Control groups receive PBS with alum only.

-

Drug Administration: this compound (e.g., 30 mg/kg) or vehicle is administered orally once daily, starting from day 21 to the end of the experiment.[4]

-

Airway Challenge: From days 28 to 30, mice are challenged by exposure to an aerosol of 1-2% OVA in saline for 20-30 minutes using an ultrasonic nebulizer.[19][20][21]

-

Endpoint Analysis (24-48h after last challenge):

-

Bronchoalveolar Lavage (BAL): The trachea is cannulated, and lungs are lavaged with PBS. The BAL fluid is collected to determine inflammatory cell counts (total and differential, especially eosinophils).

-

Histology: Lungs are fixed, sectioned, and stained (e.g., H&E for inflammation, PAS for mucus) to assess inflammatory cell infiltration and goblet cell hyperplasia.

-

Cytokine Analysis: Levels of IL-4, IL-5, and IL-13 in BAL fluid or lung homogenates are quantified by ELISA.

-

Western Blot: Lung tissue homogenates are used to analyze the expression of proteins in pathways like TGF-β1/Smad3.[4]

-

In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is used to study the effects of systemic inflammation on the brain and is relevant for assessing the anti-neuroinflammatory properties of this compound.

Protocol:

-

Animal Model: Male CD-1 or C57BL/6 mice are used.

-

LPS Administration: Mice receive daily intraperitoneal (i.p.) injections of LPS (e.g., 40 µg/kg) for 5 consecutive days to induce a systemic inflammatory response leading to neuroinflammation.[17][22][23] Control animals receive saline injections.

-

Drug Administration: this compound (e.g., 3-30 mg/kg) or vehicle is co-administered with LPS.[17]

-

Endpoint Analysis:

-

Tissue Collection: At desired time points (e.g., 4 hours to several days after the last injection), mice are euthanized, and brains are collected.

-

Cytokine Measurement: Brain homogenates (cortex, hippocampus) are analyzed for levels of IL-1β, IL-6, and TNF-α using ELISA or qPCR.[17]

-

Immunohistochemistry: Brain sections are stained for microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP) to assess neuroinflammation. Morphological analysis of microglia (e.g., soma size) is performed to quantify activation state.[15][16]

-

Behavioral Testing: A separate cohort of animals may undergo behavioral tests (e.g., open field for anxiety, Barnes maze for spatial learning) to assess functional outcomes.[17]

-

In Vitro Assay: Western Blot for MAPK and NF-κB Pathways

This protocol details the detection of key phosphorylated proteins to assess the activation status of these signaling cascades in cell lysates.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., A549 lung cells or BV-2 microglia) to 70-80% confluency.[24][25][26] Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with an agonist (e.g., LPS or LTD₄) for a specified time (e.g., 30-60 minutes).

-

Protein Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation (e.g., 14,000 rpm for 15 min at 4°C).[27]

-

Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes. Load samples onto a polyacrylamide gel (e.g., 10%) and perform electrophoresis to separate proteins by size.[27][28]

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of pathway proteins (e.g., p-p38, total p38; p-p65, total p65) overnight at 4°C.[7][12][29]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

-

-

Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize protein bands using a digital imaging system.[27] Densitometry is used to quantify band intensity, normalized to a loading control (e.g., GAPDH or β-actin).

Workflow Diagram: Experimental Analysis

References

- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 4. Effects of this compound on subepithelial/peribronchial fibrosis in a murine model of ovalbumin induced chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of this compound sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of this compound on M2-related cytokine and chemokine in M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Increased IL-25, IL-33, and TSLP via Epigenetic Regulation in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound alleviates neuroinflammation and improves motor functions in the line 61 model of Parkinson's disease: An exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound reduces grey matter abnormalities and functional deficits in a mouse model of inflammation-induced encephalopathy of prematurity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 21. Ovalbumin(OVA) induced asthma model-ELK Biotechnology CO.,Ltd. [elkbiotech.com]

- 22. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A549 Cell Subculture Protocol [a549.com]

- 25. nanopartikel.info [nanopartikel.info]

- 26. genome.ucsc.edu [genome.ucsc.edu]

- 27. benchchem.com [benchchem.com]

- 28. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]

- 29. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Montelukast for Research in Neurodegenerative Disease Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the preclinical evidence supporting the repurposing of montelukast, a cysteinyl leukotriene receptor antagonist, for the study and potential treatment of neurodegenerative diseases. It details the underlying mechanisms of action, summarizes quantitative data from key animal model studies, and provides standardized experimental protocols.

Introduction: Repurposing an Anti-Inflammatory Drug for Neurodegeneration

This compound, marketed as Singulair®, is a widely prescribed oral medication approved for the treatment of asthma and allergic rhinitis.[1][2] It functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][3] In recent years, a growing body of preclinical research has highlighted its potential for repurposing in neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and dementia with Lewy bodies (DLB).[1][4][5][6]

The primary rationale for investigating this compound in this context is its ability to modulate neuroinflammatory pathways, which are increasingly recognized as critical contributors to the pathogenesis of these diseases.[1][5][7] Leukotrienes, the inflammatory mediators targeted by this compound, are elevated in the aging and diseased brain, where they contribute to neuroinflammation, blood-brain barrier (BBB) disruption, neurodegeneration, and inhibition of neurogenesis.[6][8][9] This guide synthesizes the current knowledge on this compound's application in neurodegenerative disease models, offering a technical resource for researchers in the field.

Mechanism of Action in the Central Nervous System

This compound exerts its effects in the central nervous system (CNS) primarily by antagonizing cysteinyl leukotriene receptors, which are expressed on various brain cells, including microglia, astrocytes, neurons, and endothelial cells.[1][5][9] Its key mechanisms are detailed below.

The Leukotriene Signaling Pathway

Cysteinyl leukotrienes (Cys-LTs) are potent pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[8] In the brain, microglia are a major source of leukotrienes.[1][8] These Cys-LTs signal through receptors, primarily CysLT1R and the G protein-coupled receptor 17 (GPR17), which this compound is known to inhibit.[8][9][10][11] This signaling cascade promotes microglial activation, cytokine release, and BBB permeability, all hallmarks of neuroinflammation.[5][8]

Caption: Leukotriene signaling pathway and this compound's inhibitory action.

Pleiotropic Effects in Neurodegeneration

Beyond direct antagonism of leukotriene receptors, this compound has demonstrated several other neuroprotective effects in preclinical models:

-

Amyloid and Tau Pathology: In models of AD, this compound has been shown to modulate the amyloid clearance process by increasing levels of enzymes like neprilysin and insulin-degrading enzyme.[4] It may also affect tau hyperphosphorylation.[12]

-

Alpha-Synuclein Aggregation: In a mouse model of dementia with Lewy bodies, this compound treatment reduced the load of human alpha-synuclein and restored memory.[1][6] This effect may be linked to the modulation of autophagy, as indicated by changes in beclin-1 expression.[6]

-

Neurogenesis and BBB Integrity: Studies in aged rats demonstrated that this compound treatment can increase hippocampal neurogenesis, reduce neuroinflammation, and restore the integrity of the blood-brain barrier, collectively contributing to improved learning and memory.[9][10] The pro-neurogenic effect is mediated through the inhibition of the GPR17 receptor on progenitor cells.[10]

-

Modulation of Microglia: this compound has been shown to shift microglia from a pro-inflammatory, disease-associated phenotype towards a more homeostatic state.[1][8]

Preclinical Evidence: Quantitative Data from Disease Models

This compound has been evaluated in various rodent models of neurodegenerative diseases. The following tables summarize the quantitative findings from key studies.

Alzheimer's Disease (AD) Models

| Study (Reference) | Animal Model | This compound Dose & Duration | Key Molecular & Cellular Findings | Key Cognitive & Behavioral Findings |

| Michael et al., 2021[1][8] | 5xFAD Transgenic Mice | 3.3 or 10 mg/kg/day for 13 weeks | - Downregulated genes related to AD-associated microglia.- Increased number of homeostatic (Tmem119+) microglia.- Reduced infiltration of CD8+ T-cells into the brain. | - High dose (10 mg/kg) significantly improved cognitive functions in a touchscreen-based learning task. |

| Marschallinger et al., 2015[10][12] | Aged (20-month-old) Wistar Rats | 10 mg/kg/day for 6 weeks | - Reduced microglia activation.- Increased hippocampal neurogenesis.- Restored blood-brain barrier integrity. | - Improved learning and memory in the Morris water maze test. |

| Lai et al., 2014[1] | Aβ₁₋₄₂-infused Mice | Not specified | - Reduced neurotoxicity and memory impairment. | - Ameliorated memory impairment. |

Parkinson's Disease (PD) Models

| Study (Reference) | Animal Model | This compound Dose & Duration | Key Molecular & Biochemical Findings | Key Motor Function Findings |

| Mansour et al., 2018[1][13] | Rotenone-induced PD in Rats | 5 or 10 mg/kg/day for 14 days | - Decreased brain Malondialdehyde (MDA) levels.- Increased brain Glutathione (GSH) levels.- Significantly decreased TNF-α levels.- Attenuated microglial activation/p38 MAPK expression. | - Significant increase in locomotor activity (Open Field Test).- Significant increase in time to fall (Rota-rod test).- Significant decrease in retraction time (Catalepsy test). |

| Jang et al., 2017[1][5] | 6-OHDA-induced PD in Mice | Not specified | - Protected nigral dopaminergic neurons.- Attenuated production of TNF-α and IL-1β.- Reduced microglial activation. | - Did not significantly improve motor functions.[1] |

| Anonymous, 2025[14] | Line 61 (α-synuclein transgenic) Mice | 10 mg/kg/day for 10 weeks | - Downregulated SGK1 gene, suggesting reduced NFκB pathway activity.- Shifted microglia towards a smaller, more ramified morphology. | - Significantly improved performance in the beam walk test. |

| Anonymous, 2024[15] | A53T (α-synuclein transgenic) Mice | 10 mg/kg/day for 5 weeks | - Significantly reduced brain uptake of [¹⁸F]GSK1482160 (P2X7R PET tracer), indicating reduced neuroinflammation. | - Significantly improved motor deficits (Grip test: 0.736 ± 0.011 N vs. 0.630 ± 0.020 N for vehicle, p < 0.0001). |

Other Neurodegenerative Disease Models

| Study (Reference) | Disease Model | Animal Model | This compound Dose & Duration | Key Findings |

| Marschallinger et al., 2020[1][6] | Dementia with Lewy Bodies (DLB) | Human α-synuclein transgenic mice | Not specified | - Restored memory.- Modulated beclin-1 expression (autophagy marker).- Reduced human α-synuclein load. |

| Kalonia et al., 2010[4] | Huntington's-like Neurotoxicity | Quinolinic acid/malonic acid-induced in rats | Not specified | - Protective effect against neurotoxicity.- Alterations in behavioral, biochemical, and mitochondrial parameters. |

| Bonfanti et al., 2020[11] | Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mice | Not specified | - Blocked GPR17 and increased differentiation of oligodendrocyte progenitor cells (OPCs).- Extended survival and ameliorated motor function in female mice.[16] |

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

General Experimental Workflow

A typical preclinical study evaluating this compound involves animal model induction or selection, chronic drug administration, behavioral testing to assess functional outcomes, and post-mortem tissue analysis.

Caption: A generalized experimental workflow for preclinical this compound studies.

Drug Preparation and Administration

-

Formulation: this compound sodium can be dissolved in sterile saline for intraperitoneal (i.p.) injection.[17][18] For oral administration, it can be given via gavage or incorporated into a vehicle. A novel mucoadhesive oral film (this compound VersaFilm) has been developed to improve bioavailability and ease of administration, particularly for dysphagic patients, and has been used in mouse models.[2][8][19]

-

Dosage: Doses in rodent models typically range from 1 mg/kg to 10 mg/kg per day.[8][13][14][17] Higher doses have been explored, and some studies suggest that the neuroprotective effects are dose-dependent.[8][20]

-

Route of Administration: Oral gavage and placement of mucoadhesive film on the buccal mucosa are common for chronic studies.[14][19] Intraperitoneal injections are also used.[13][17][18]

Key Experimental Models and Procedures

-

Rotenone-Induced Parkinson's Disease Model (Rats):

-

Induction: Administer rotenone (e.g., 2.5 mg/kg, i.p.) for a set period (e.g., 10 days) to induce dopaminergic neurodegeneration.[13]

-

Treatment: Begin daily oral administration of this compound (e.g., 5 or 10 mg/kg) or vehicle for the specified treatment duration (e.g., 14 days).[13]

-

Behavioral Testing (Day 25):

-

Biochemical Analysis: Collect brain samples to measure levels of oxidative stress markers (MDA, GSH) and inflammatory cytokines (TNF-α) via ELISA or other immunoassays.[13]

-

-

5xFAD Transgenic Alzheimer's Disease Model (Mice):

-

Animals: Use 5xFAD mice, which develop significant amyloid pathology. Treatment is often initiated at an age when pathology is already present (e.g., 5 months).[8][19]

-

Treatment: Administer this compound (e.g., 3.3 or 10 mg/kg/day) or placebo daily for an extended period (e.g., 13 weeks) using a mucoadhesive film.[8][19]

-

Cognitive Testing: Employ touchscreen-based tasks to assess learning and memory, which can provide sensitive measures of cognitive function.[8]

-

Molecular Analysis:

-

RNA-sequencing: Perform whole-genome transcriptomic profiling of hippocampal tissue to identify differentially expressed genes related to neuroinflammation and microglial phenotypes.[8]

-

Immunohistochemistry: Use antibodies against Iba1 (microglia), Tmem119 (homeostatic microglia), and CD8 (T-cells) to quantify cellular changes in the brain.[8]

-

-

Visualization of this compound's Neuroprotective Mechanisms

The pleiotropic effects of this compound converge to promote neuronal health and improve function in disease models.

Caption: Logical relationships of this compound's mechanisms and outcomes.

Clinical Translation and Future Directions

The promising preclinical data have prompted the initiation of several clinical trials to evaluate this compound in patients with neurodegenerative diseases.

-

Alzheimer's Disease: Phase II trials are underway to assess the safety and efficacy of this compound in individuals with mild to moderate AD or mild cognitive impairment (MCI).[5][21][22] One trial is using escalating doses from 10 mg to 40 mg daily.[1][22] Another trial, the BUENA study (NCT03402503), is testing a novel oral film formulation.[5][21] Preliminary results from the BUENA trial suggest a dose of 30mg twice daily may provide a cognitive benefit.[23]

-

Parkinson's Disease: An open-label safety and tolerability trial in PD patients using 40 mg of this compound daily has been conducted.[5][24] Results showed the drug was well-tolerated and crossed the BBB, motivating future randomized controlled trials.[24]

While the repurposing of this compound is a promising avenue of research, several questions remain. Optimal dosing for CNS effects, which may be higher than the standard 10 mg dose for asthma, needs to be determined.[8][20] The long-term safety of higher doses, particularly concerning potential neuropsychiatric side effects, must be carefully evaluated in the target elderly population.[1][12]

References

- 1. alzforum.org [alzforum.org]

- 2. IntelGenx reports data from Phase IIa Alzheimer's disease trial [clinicaltrialsarena.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. The Leukotriene Receptor Antagonist this compound Reduces Alpha-Synuclein Load and Restores Memory in an Animal Model of Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A possible effect of this compound on neurological aging examined by the use of register data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cognitive Effects of this compound: A Pharmaco-EEG Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and functional rejuvenation of the aged brain by an approved anti-asthmatic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The leukotriene receptor antagonist this compound as a potential therapeutic adjuvant in multiple sclerosis – a review [frontiersin.org]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. Effect of this compound in experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound alleviates neuroinflammation and improves motor functions in the line 61 model of Parkinson's disease: An exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Exploring the neuroprotective effects of this compound on brain inflammation and metabolism in a rat model of quinolinic acid-induced striatal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, a cysteinyl leukotriene receptor-1 antagonist, dose- and time-dependently protects against focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Improved Bioavailability of this compound through a Novel Oral Mucoadhesive Film in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of this compound on Neuroinflammation in Parkinson's Disease: An Open Label Safety and Tolerability Trial with CSF Markers and [ 11C]PBR28 PET - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 24. Effects of this compound on Neuroinflammation in Parkinson's Disease: An Open Label Safety and Tolerability Trial with <scp>CSF</scp> Markers and [<scp><sup>11</sup>C</scp>]<scp>PBR28 PET</scp> — Olink® [olink.com]

Structural Analysis of Montelukast and its Receptor Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a key component in the inflammatory cascade of respiratory diseases such as asthma and allergic rhinitis.[1][2] This technical guide provides a comprehensive overview of the structural analysis of this compound and its interaction with CysLT1R. It delves into the molecular mechanisms of action, detailed experimental protocols for studying receptor binding and function, and a summary of quantitative binding affinity data. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually articulate the complex processes involved in this compound's pharmacology.

Introduction: The Cysteinyl Leukotriene Pathway and this compound's Role

Cysteinyl leukotrienes (CysLTs), namely LTC₄, LTD₄, and LTE₄, are lipid mediators derived from arachidonic acid.[2][3] These molecules are synthesized and released by various inflammatory cells, including mast cells and eosinophils, and play a pivotal role in the pathophysiology of asthma and allergic rhinitis.[2][4] They exert their pro-inflammatory effects by binding to CysLT receptors, primarily CysLT1R.[2][3]

Activation of CysLT1R, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events, including:

-

Bronchoconstriction: Contraction of airway smooth muscle, leading to narrowing of the airways.[2]

-

Increased Vascular Permeability: Resulting in airway edema.[1]

-

Mucus Hypersecretion: Contributing to airway obstruction.[1][2]

-

Recruitment of Inflammatory Cells: Perpetuating the inflammatory response.[2]

This compound functions as a competitive antagonist at the CysLT1R, selectively blocking the binding of CysLTs, particularly LTD₄.[2][5] This blockade inhibits the downstream signaling pathways, thereby alleviating the symptoms of asthma and allergic rhinitis.[1][2]

Structural Analysis of this compound-CysLT1R Interaction

While the crystal structure of CysLT1R in complex with this compound is not yet publicly available, the structures with other antagonists, zafirlukast and pranlukast, provide a valuable template for understanding the binding site.[6] Computational modeling and site-directed mutagenesis studies have further elucidated the key interactions.

The binding pocket of CysLT1R is located within the transmembrane (TM) helices. This compound, with its characteristic quinoline and phenylpropyl moieties, is predicted to occupy this pocket, forming a network of hydrophobic and specific polar interactions with key amino acid residues. These interactions stabilize the receptor in an inactive conformation, preventing the conformational changes required for G protein coupling and signal transduction.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for CysLT1R has been quantified using various in vitro assays. The most common parameters are the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki). The following table summarizes representative binding affinity data from the literature.

| Parameter | Value (nM) | Cell/Tissue System | Radioligand |

| IC₅₀ | 4.9 | HEK293 cells expressing human CysLT1R | Not Specified |

| IC₅₀ | 0.5 - 2.3 | Not Specified | Not Specified |

| Ki | 1.14 | Not Specified | Not Specified |

| IC₅₀ | 0.122 (µM) | 1321N1 astrocytoma cells expressing human P2Y₁ receptors | [³H]MRS2279 |

| IC₅₀ | 4.3 (µM) | dU937 cells (for UTP-induced calcium mobilization) | Not Specified |

| IC₅₀ | 7.7 (µM) | dU937 cells (for UDP-induced calcium mobilization) | Not Specified |

Note: IC₅₀ and Ki values can vary depending on the experimental conditions, such as the cell type, radioligand used, and assay buffer composition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CysLT1R.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the affinity (Ki) of a competing unlabeled ligand like this compound.

4.1.1. Membrane Preparation

-

From Cultured Cells (e.g., HEK293 expressing CysLT1R or differentiated U937 cells):

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

From Human Lung Tissue:

-

Obtain fresh or frozen human lung tissue and mince it on ice.

-

Homogenize the tissue in ice-cold lysis buffer with protease inhibitors.

-

Follow steps 4-6 as described for cultured cells.[7]

-

4.1.2. Binding Assay Protocol

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

A fixed concentration of radiolabeled CysLT1R ligand (e.g., [³H]LTD₄).[7]

-

Increasing concentrations of unlabeled this compound (for competition curve) or a high concentration of an unlabeled ligand (for non-specific binding).

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC₅₀ of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of receptor activation, specifically the increase in intracellular calcium concentration upon agonist stimulation, and the inhibitory effect of an antagonist like this compound.

4.2.1. Cell Preparation

-

Plate cells expressing CysLT1R (e.g., HEK293-CysLT1R or primary cells) in a black-walled, clear-bottom 96-well plate.

-

Culture the cells until they reach the desired confluency.

4.2.2. Calcium Mobilization Assay Protocol

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., using a FLIPR Calcium 3 assay kit) according to the manufacturer's instructions.[8]

-

Remove the culture medium from the cells and add the dye solution to each well.

-

Incubate the plate for 1 hour at 37°C to allow the cells to load the dye.[8]

-

During the incubation, prepare a plate containing different concentrations of this compound and a fixed concentration of a CysLT1R agonist (e.g., LTD₄).

-

Place both the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FlexStation).

-

Establish a baseline fluorescence reading for a few seconds.

-

The instrument will then automatically add the this compound (or vehicle) followed by the agonist to the cell plate.

-

Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Analyze the data by calculating the peak fluorescence response and determine the inhibitory effect of this compound at different concentrations to calculate its IC₅₀.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

CysLT1R Signaling Pathway and this compound's Point of Inhibition

Caption: CysLT1R signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound-CysLT1R Characterization

Caption: Workflow for characterizing this compound's interaction with CysLT1R.

Conclusion

This compound's efficacy as a CysLT1R antagonist is well-supported by extensive structural and functional data. Its high-affinity binding to the receptor effectively blocks the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel CysLT1R modulators. A thorough understanding of its binding mechanism at the molecular level is paramount for designing next-generation therapeutics with improved efficacy and safety profiles for the management of inflammatory airway diseases.

References

- 1. This compound: A Scientific and Legal Review [japi.org]

- 2. nbinno.com [nbinno.com]

- 3. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Landmark Asthma Therapy: An In-depth Technical Guide to the Early-Phase Development and History of Montelukast

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase development and history of montelukast, a selective cysteinyl leukotriene receptor antagonist. From the foundational understanding of asthma pathophysiology to the intricacies of its preclinical and clinical evaluation, this document details the scientific journey of this significant therapeutic agent.

Foundational Rationale: Targeting the Cysteinyl Leukotriene Pathway

The development of this compound was predicated on the critical scientific discovery of the role of cysteinyl leukotrienes (CysLTs) as key mediators in the pathophysiology of asthma. In the 1970s and 1980s, research identified a substance, then known as the "slow-reacting substance of anaphylaxis" (SRS-A), as a potent bronchoconstrictor released during allergic reactions.[1] Subsequent work identified SRS-A as a mixture of three CysLTs: LTC₄, LTD₄, and LTE₄.[1]

These lipid mediators are produced from arachidonic acid via the 5-lipoxygenase pathway in various inflammatory cells, including mast cells and eosinophils.[2] CysLTs exert their effects by binding to specific receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1), which is prominently expressed in the human airway, including on smooth muscle cells and eosinophils.[2][3] The activation of the CysLT1 receptor by its ligands triggers a cascade of events that underpin the clinical manifestations of asthma:

-

Potent Bronchoconstriction: A primary and immediate effect, leading to the narrowing of the airways.

-

Increased Vascular Permeability: Resulting in airway edema.

-

Enhanced Mucus Secretion: Contributing to airway obstruction.

-

Recruitment of Eosinophils: Fueling chronic airway inflammation.[2][4]

This understanding provided a clear therapeutic rationale: a selective antagonist of the CysLT1 receptor could block these downstream effects and offer a novel treatment for asthma. This hypothesis drove the extensive research and development efforts at Merck & Co. that ultimately led to the discovery of this compound.[1]

Preclinical Development and In Vitro Characterization

The preclinical development of this compound focused on demonstrating its potency, selectivity, and efficacy in relevant in vitro and in vivo models.

In Vitro Receptor Binding and Functional Antagonism

A critical first step was to quantify the binding affinity of this compound for the CysLT1 receptor and its ability to functionally antagonize the effects of CysLTs. This was achieved through radioligand binding assays and in vitro functional assays.

Data Presentation: In Vitro Activity of this compound

| Parameter | Description | Value | Assay System | Reference |

| Ki | Inhibition constant for [³H]LTD₄ binding to the CysLT1 receptor. A lower Ki indicates higher binding affinity. | 0.52 nM | Differentiated Human U937 Cells | [5] |

| IC₅₀ | Half-maximal inhibitory concentration for LTD₄-induced calcium mobilization. | Not explicitly quantified, but shown to completely inhibit LTD₄-induced calcium flux. | Human Monocytes | [6] |

| IC₅₀ | Half-maximal inhibitory concentration for UTP-induced calcium mobilization (off-target effect). | 7.7 µM | dU937 cells | [7] |

| IC₅₀ | Half-maximal inhibitory concentration for UDP-induced calcium mobilization (off-target effect). | 4.5 µM | dU937 cells | [7] |

| pA₂ | A measure of antagonist potency from functional assays. | 9.3 | Guinea Pig Trachea (LTD₄-induced contraction) | [8] |

Preclinical Efficacy in Animal Models

In vivo studies were crucial to demonstrate that the in vitro activity of this compound translated into a therapeutic effect. A key model involved inducing bronchoconstriction in animals with CysLTs.

Data Presentation: Preclinical Efficacy of this compound in Guinea Pig Model of Bronchoconstriction

| Experimental Model | Agonist | This compound Pre-treatment | Outcome | Result | Reference |

| Ovalbumin-sensitized guinea pigs | Inhaled LTC₄ | Inhaled this compound (10 mg/ml) | Peak increase in airway opening pressure (Pao) | Potent suppression of Pao increase (P<0.01 vs. saline control) | [9] |

| Ovalbumin-sensitized guinea pigs | Inhaled LTD₄ | Inhaled this compound (10 mg/ml) | Peak increase in airway opening pressure (Pao) | Potent suppression of Pao increase (P<0.01 vs. saline control); effect lasted at least 24 hours | [9] |

Clinical Development Program

The clinical development of this compound was a multi-phase process designed to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials: Safety and Pharmacokinetics

Phase I studies were conducted in healthy volunteers to establish the safety profile of this compound and to understand its pharmacokinetic properties. These studies determined that this compound is rapidly absorbed after oral administration, is highly protein-bound, and is extensively metabolized prior to excretion, primarily via the bile. These early trials also identified a suitable once-daily dosing regimen.

Phase II Clinical Trials: Dose-Ranging and Efficacy

Phase II trials were designed to evaluate the efficacy of this compound in patients with asthma and to determine the optimal dose. A notable Phase II dose-ranging study demonstrated that this compound, at doses as low as 10 mg once daily, produced significant improvements in asthma control endpoints compared to placebo.[10]

Data Presentation: Key Findings from a Phase II Dose-Ranging Study [10]

| Endpoint | Pooled this compound Groups vs. Placebo (Least-Square Mean Difference) | 95% Confidence Interval | p-value |

| % Change in Morning FEV₁ | 10.30% | 5.56 to 15.04 | ≤ 0.050 |

| As-needed β-agonist use (puffs/day) | -0.98 | -1.53 to -0.44 | ≤ 0.050 |

| Morning Peak Expiratory Flow Rate (L/min) | 18.80 | 8.62 to 28.98 | ≤ 0.050 |

Phase III Clinical Trials: Confirmation of Efficacy and Safety

Large-scale, multicenter Phase III trials were conducted to confirm the efficacy and safety of the 10 mg once-daily dose of this compound in a broader patient population with chronic asthma. These pivotal studies provided the robust data necessary for regulatory approval.

Data Presentation: Representative Phase III Clinical Trial Results in Adults with Chronic Asthma [11]

| Endpoint | This compound (10 mg/day) | Placebo | p-value (vs. Placebo) |

| Forced Expiratory Volume in 1 second (FEV₁) | Significant improvement | - | < 0.001 |

| Daytime Asthma Symptoms | Significant improvement | - | < 0.001 |

| "As-needed" β-agonist use | Significant reduction | - | < 0.001 |

| Nocturnal Awakenings | Significant reduction | - | < 0.001 |

| Asthma Exacerbations | Significant reduction | - | < 0.001 |

| Peripheral Blood Eosinophil Counts | Significant decrease | - | < 0.001 |

These trials established this compound as an effective and well-tolerated treatment for chronic asthma, with a safety profile comparable to placebo.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments central to the early development of this compound.

Competitive Radioligand Binding Assay for CysLT1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CysLT1 receptor (e.g., differentiated U937 cells).

-

Radioligand: [³H]Leukotriene D₄ ([³H]LTD₄).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-